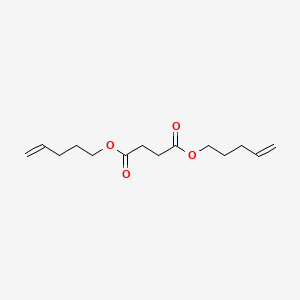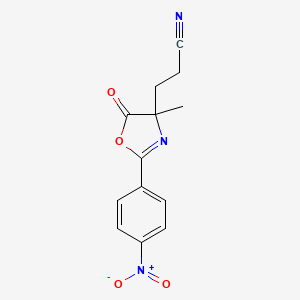
2-Adamantanecarbamic acid, ethyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Adamantanecarbamic acid, ethyl ester, hydrochloride is a chemical compound with a unique adamantane structure. Adamantane is a tricyclic hydrocarbon known for its stability and rigidity. The compound is often used in various scientific research applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Adamantanecarbamic acid, ethyl ester, hydrochloride typically involves the esterification of 2-Adamantanecarboxylic acid with ethanol in the presence of an acid catalystThe reaction conditions usually include heating under reflux with a mineral acid such as sulfuric acid or hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The esterification reaction is followed by purification steps such as distillation and crystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Adamantanecarbamic acid, ethyl ester, hydrochloride undergoes various chemical reactions, including:
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using dilute hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: 2-Adamantanecarboxylic acid and ethanol.
Reduction: 2-Adamantanemethanol.
Substitution: Products vary based on the nucleophile used.
Applications De Recherche Scientifique
2-Adamantanecarbamic acid, ethyl ester, hydrochloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Adamantanecarbamic acid, ethyl ester, hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with various biological molecules. The adamantane structure provides stability and enhances the compound’s ability to interact with its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Adamantanecarboxylic acid: The parent carboxylic acid of the ester.
2-Adamantanemethanol: The reduced form of the ester.
Adamantane: The basic hydrocarbon structure.
Uniqueness
2-Adamantanecarbamic acid, ethyl ester, hydrochloride is unique due to its ester functional group, which provides different reactivity compared to its parent carboxylic acid and alcohol derivatives. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications .
Propriétés
Numéro CAS |
74525-99-8 |
|---|---|
Formule moléculaire |
C13H22ClNO2 |
Poids moléculaire |
259.77 g/mol |
Nom IUPAC |
ethyl N-(2-adamantyl)carbamate;hydrochloride |
InChI |
InChI=1S/C13H21NO2.ClH/c1-2-16-13(15)14-12-10-4-8-3-9(6-10)7-11(12)5-8;/h8-12H,2-7H2,1H3,(H,14,15);1H |
Clé InChI |
ITGREDGJGYQFTK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1C2CC3CC(C2)CC1C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


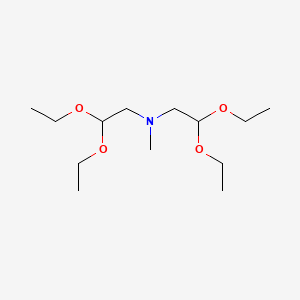

![1-Propanesulfonic acid, 3-[(phenylsulfonyl)amino]-, monosodium salt](/img/structure/B13797132.png)

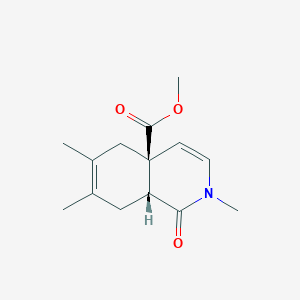
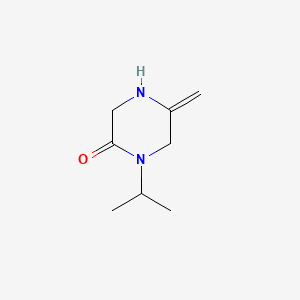
![4-[(2,5-Dimethylphenyl)azo]-2-[(2-methylphenyl)azo]-1,3-benzenediol](/img/structure/B13797165.png)
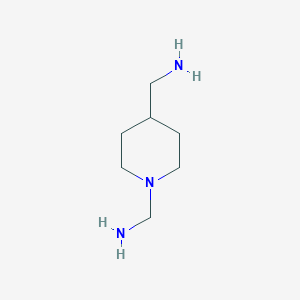
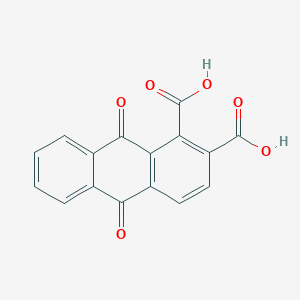
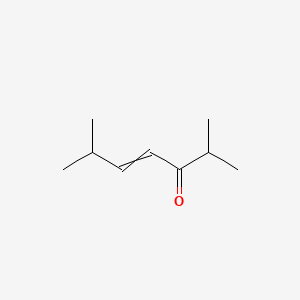
![3-[(4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino]propyltrimethylammonium methyl sulphate](/img/structure/B13797187.png)

